molecular formula C16H28O2 B14502435 6-Decyl-7-oxabicyclo[4.1.0]heptan-2-one CAS No. 64135-25-7

6-Decyl-7-oxabicyclo[4.1.0]heptan-2-one

Katalognummer: B14502435
CAS-Nummer: 64135-25-7
Molekulargewicht: 252.39 g/mol
InChI-Schlüssel: VBMCEHUOKGMJFS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-Decyl-7-oxabicyclo[410]heptan-2-one is a bicyclic compound that features a unique oxabicycloheptane structure

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6-Decyl-7-oxabicyclo[4.1.0]heptan-2-one typically involves the oxidation of cyclohexene derivatives. One common method is the epoxidation of cyclohexene followed by ring closure to form the bicyclic structure. The reaction conditions often include the use of oxidizing agents such as hydrogen peroxide or peracids, and the reaction is typically carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation or chromatography .

Analyse Chemischer Reaktionen

Types of Reactions

6-Decyl-7-oxabicyclo[4.1.0]heptan-2-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield more oxidized bicyclic compounds, while reduction can lead to ring-opened products .

Wissenschaftliche Forschungsanwendungen

6-Decyl-7-oxabicyclo[4.1.0]heptan-2-one has several scientific research applications:

Wirkmechanismus

The mechanism of action of 6-Decyl-7-oxabicyclo[4.1.0]heptan-2-one involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical processes. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

6-Decyl-7-oxabicyclo[4.1.0]heptan-2-one is unique due to its longer decyl chain, which can influence its chemical properties and biological activities. This structural difference can lead to variations in solubility, reactivity, and interaction with biological targets compared to similar compounds .

Eigenschaften

CAS-Nummer

64135-25-7

Molekularformel

C16H28O2

Molekulargewicht

252.39 g/mol

IUPAC-Name

6-decyl-7-oxabicyclo[4.1.0]heptan-2-one

InChI

InChI=1S/C16H28O2/c1-2-3-4-5-6-7-8-9-12-16-13-10-11-14(17)15(16)18-16/h15H,2-13H2,1H3

InChI-Schlüssel

VBMCEHUOKGMJFS-UHFFFAOYSA-N

Kanonische SMILES

CCCCCCCCCCC12CCCC(=O)C1O2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.